3-nitro-4-piperidin-1-yl-N-(2-pyrrolidin-1-ylphenyl)benzamide
Overview
Description
3-nitro-4-piperidin-1-yl-N-(2-pyrrolidin-1-ylphenyl)benzamide is an organic compound that features a benzamide core substituted with nitro, piperidinyl, and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-piperidin-1-yl-N-(2-pyrrolidin-1-ylphenyl)benzamide typically involves multi-step organic reactions. One common route includes the nitration of a benzamide precursor, followed by the introduction of piperidinyl and pyrrolidinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to handle the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-piperidin-1-yl-N-(2-pyrrolidin-1-ylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidinyl and pyrrolidinyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the piperidinyl or pyrrolidinyl groups.
Scientific Research Applications
3-nitro-4-piperidin-1-yl-N-(2-pyrrolidin-1-ylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-nitro-4-piperidin-1-yl-N-(2-pyrrolidin-1-ylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidinyl and pyrrolidinyl groups may enhance binding affinity to biological targets. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-nitro-4-(1-piperidinyl)benzaldehyde: Shares the nitro and piperidinyl groups but lacks the pyrrolidinyl substitution.
4-(1-piperidinyl)-N-[2-(1-pyrrolidinyl)phenyl]benzamide: Similar structure but without the nitro group.
Uniqueness
3-nitro-4-piperidin-1-yl-N-(2-pyrrolidin-1-ylphenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both piperidinyl and pyrrolidinyl groups, along with the nitro group, allows for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
3-nitro-4-piperidin-1-yl-N-(2-pyrrolidin-1-ylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c27-22(23-18-8-2-3-9-19(18)24-14-6-7-15-24)17-10-11-20(21(16-17)26(28)29)25-12-4-1-5-13-25/h2-3,8-11,16H,1,4-7,12-15H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTQVZRKKZWALH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3N4CCCC4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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